molecular formula C12H16BrN B13159669 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine

Cat. No.: B13159669
M. Wt: 254.17 g/mol
InChI Key: JUQUAJQZFAFTAZ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-bromophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 4-bromobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine
  • 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine
  • 2-[(4-Methylphenyl)methyl]-2-methylpyrrolidine

Uniqueness

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3

InChI Key

JUQUAJQZFAFTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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